4-Fluoro-2-methoxy-6-methylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. rsc.orgrsc.org Its presence is widespread in a vast array of natural products, including alkaloids and vitamins, as well as in a multitude of synthetic pharmaceuticals and agrochemicals. chemicalbook.comhmdb.ca The nitrogen atom imparts a dipole moment and basicity to the ring, enabling it to participate in hydrogen bonding and other non-covalent interactions that are crucial for biological activity. This "privileged scaffold" is found in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. rsc.orgrsc.org
Role of Fluorine in Modifying Chemical Properties and Reactivity of Heterocycles
The introduction of fluorine atoms into heterocyclic systems can dramatically alter their physicochemical and biological properties. nih.gov Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can influence the acidity or basicity of nearby functional groups, modify metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets. Furthermore, the substitution of hydrogen with fluorine can impact the conformation of a molecule and its lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of fluorine is a widely used tactic in drug design to fine-tune the properties of a lead compound.
Overview of 4-Fluoro-2-methoxy-6-methylpyridine within Substituted Pyridine Chemistry
This compound (CAS No. 1227597-07-0) is a substituted pyridine that combines the key features of a pyridine core with the influential effects of fluoro, methoxy (B1213986), and methyl substituents. chemicalbook.comambeed.com The fluorine atom at the 4-position significantly influences the electron distribution within the pyridine ring, making it a key site for potential nucleophilic aromatic substitution reactions. The methoxy group at the 2-position and the methyl group at the 6-position further modulate the electronic and steric properties of the molecule, offering multiple points for chemical modification. These features make this compound a versatile intermediate in the synthesis of more complex and potentially biologically active molecules.
Structure
3D Structure
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C7H8FNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 |
InChI Key |
PHJWDGKBWOFPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)F |
Origin of Product |
United States |
Physicochemical Properties of 4 Fluoro 2 Methoxy 6 Methylpyridine
The distinct arrangement of functional groups in 4-Fluoro-2-methoxy-6-methylpyridine gives rise to its specific physicochemical properties, which are crucial for its handling, reactivity, and application in various chemical transformations.
Table 1:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| CAS Number | 1227597-07-0 |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | Not explicitly reported, but estimated to be in the range of 160-180 °C based on related compounds. |
| Melting Point | Not explicitly reported. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate. |
Chemical Reactivity and Derivatization Strategies of 4 Fluoro 2 Methoxy 6 Methylpyridine and Its Derivatives
Reactivity of the Fluorine Substituent on the Pyridine (B92270) Ring
Nucleophilic Displacement Reactions of Fluoro-Pyridines
The fluorine atom on the pyridine ring is a key site for reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen makes the ring electron-deficient, facilitating attack by nucleophiles. This effect is most pronounced at the C2 and C4 positions. stackexchange.comacs.org Consequently, the fluorine at the C4 position of 4-fluoro-2-methoxy-6-methylpyridine is readily displaced by a variety of nucleophiles.
The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend in nucleophilic substitution at saturated carbons. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and better able to stabilize the negative charge in the intermediate (a Meisenheimer complex). acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is significantly faster than the corresponding reaction of 2-chloropyridine. acs.org
Common nucleophiles used to displace the fluorine include amines, alkoxides, and thiols. These reactions are valuable for synthesizing a diverse range of substituted pyridines. youtube.com For instance, the reaction with an amine would yield a 4-aminopyridine (B3432731) derivative, a common structural motif in pharmaceuticals. The conditions for these reactions typically involve heating in a polar aprotic solvent like DMSO or DMF, often with the addition of a base to facilitate the removal of HF. walisongo.ac.id
Directed Ortho-Metalation and Lithiation Reactions on Fluorinated Pyridines
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgclockss.org For substituted pyridines, the pyridine nitrogen itself can act as a directing group. However, the presence of other substituents significantly influences the site of metalation. clockss.orgbaranlab.org
In this compound, both the methoxy (B1213986) and fluoro groups can act as DMGs. The methoxy group is a stronger directing group than fluorine. acs.org Therefore, treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures would likely lead to regioselective lithiation at the C3 position, ortho to the methoxy group. clockss.orgresearchgate.net The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C3 position. clockss.org
While the fluorine atom is a less powerful DMG than the methoxy group, it can still influence the regioselectivity of metalation in other fluorinated pyridines. acs.orgnih.gov The ability to control the site of lithiation by choosing the appropriate directing group and reaction conditions is a key strategy in the synthesis of polysubstituted pyridines. clockss.orgnih.gov
Reactivity of the Methoxy Substituent
Cleavage and Interconversion Reactions of Methoxy-Pyridines
The methoxy group in 2-methoxypyridines can be cleaved to form the corresponding 2-pyridone. This transformation, known as O-demethylation, is commonly achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). chem-station.comreddit.comcommonorganicchemistry.comnih.gov The reaction with HBr is typically carried out at elevated temperatures and proceeds via protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.comcommonorganicchemistry.com BBr3 is a milder and often more effective reagent, with the reaction usually performed in dichloromethane (B109758) at low temperatures. chem-station.comnih.govresearchgate.net
The resulting 2-pyridone is a versatile intermediate that exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. This functionality is a common feature in many biologically active compounds.
Role in Regioselectivity and Electronic Effects of Pyridine Transformations
The methoxy group at the C2 position significantly influences the reactivity and regioselectivity of the pyridine ring through both electronic and steric effects. Electronically, the methoxy group is a π-donating and σ-withdrawing substituent. nih.govreddit.com The π-donation increases the electron density on the pyridine ring, particularly at the ortho and para positions (C3 and C5), which can affect the rates of electrophilic and nucleophilic reactions. nih.govnih.gov
In the context of directed ortho-metalation, the methoxy group is a powerful directing group, facilitating lithiation at the adjacent C3 position. baranlab.orgresearchgate.net This directing ability often overrides the influence of other substituents. researchgate.net
Transformations of the Methyl Group
The methyl group at the C6 position of the pyridine ring is a versatile handle for further functionalization. Common transformations include oxidation, halogenation, and lithiation.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or through catalytic aerobic oxidation. ontosight.ainih.govresearchgate.netacs.org For instance, the oxidation of 3-methylpyridine (B133936) using N-hydroxyphthalimide (NHPI) in the presence of cobalt and manganese salts under an oxygen atmosphere yields nicotinic acid (3-pyridinecarboxylic acid). researchgate.net The resulting pyridinecarboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives. ontosight.ai
Halogenation: Side-chain halogenation of methylpyridines can be achieved under radical conditions. For example, the reaction of 3-methylpyridine with hydrogen fluoride (B91410) and chlorine in the liquid phase can produce 3-(trifluoromethyl)pyridine. google.com
Oxidation and Halogenation at the Pyridine Methyl Position
The methyl group at the 6-position of this compound is a key handle for introducing diverse functionalities. Its reactivity is analogous to that of other 2-picoline derivatives, which are known to undergo oxidation and halogenation reactions.
Oxidation:
The oxidation of the methyl group can lead to the corresponding alcohol, aldehyde, or carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. For instance, the oxidation of 2-picoline derivatives can be achieved using potassium permanganate (KMnO4) to yield the corresponding picolinic acid. wikipedia.org A similar transformation can be expected for this compound, affording 4-fluoro-2-methoxy-pyridine-6-carboxylic acid. Milder oxidation conditions would be required to isolate the intermediate alcohol or aldehyde. For example, the oxidation of 2,6-lutidine with air can produce 2,6-diformylpyridine. wikipedia.org
Halogenation:
Halogenation of the methyl group provides a gateway to a variety of subsequent nucleophilic substitution reactions. While direct free-radical halogenation can be challenging to control, methods for the controlled halogenation of related systems have been developed. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for the benzylic halogenation of methyl-substituted aromatic compounds, a reaction that could be adapted for the target molecule.
| Reaction Type | Reagent Example | Expected Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 4-Fluoro-2-methoxy-pyridine-6-carboxylic acid |
| Oxidation | Air/Catalyst | 4-Fluoro-2-methoxy-pyridine-6-carbaldehyde |
| Halogenation | N-Bromosuccinimide (NBS) | 6-(Bromomethyl)-4-fluoro-2-methoxypyridine |
Condensation and Alkylation Reactions Involving the Methyl Group
The methyl group of this compound exhibits acidity, allowing for deprotonation and subsequent reaction with electrophiles in condensation and alkylation reactions.
Condensation Reactions:
The methyl group can participate in condensation reactions with aldehydes and ketones. For example, 2-picoline undergoes condensation with formaldehyde (B43269) to produce 2-vinylpyridine. wikipedia.org Similarly, 2,6-lutidine can be condensed with benzaldehyde. acs.orgacs.org These reactions typically require a base to generate the nucleophilic carbanion from the methyl group. For this compound, treatment with a strong base like butyllithium (B86547) would generate the corresponding lithiated species, which can then react with various carbonyl compounds. wikipedia.org
Alkylation Reactions:
The deprotonated methyl group can also be alkylated using alkyl halides or other electrophiles. The generation of (6-methyl-2-pyridyl)methyllithium species from 2,6-lutidine using bases like LDA or n-BuLi has been reported, followed by reaction with epoxides to yield alkylated products. nih.gov A similar strategy could be employed for the alkylation of this compound. The choice of base is crucial, with stronger bases like n-BuLi being more effective for deprotonating less acidic methyl groups. nih.gov
| Reaction Type | Reagent Example | Expected Product |
| Condensation | Formaldehyde | 4-Fluoro-2-methoxy-6-(vinyl)pyridine |
| Condensation | Benzaldehyde | 4-Fluoro-2-methoxy-6-(2-phenylethenyl)pyridine |
| Alkylation | Butyllithium, then Ethyl Iodide | 4-Fluoro-2-methoxy-6-propylpyridine |
| Alkylation | LDA, then Ethylene Oxide | 2-(4-Fluoro-2-methoxy-pyridin-6-yl)ethanol |
Ring Functionalization and Heterocyclic Annulation Reactions of Substituted Pyridines
Beyond the methyl group, the pyridine ring itself is a platform for further functionalization and for the construction of more complex heterocyclic systems.
Ring Functionalization:
The fluorine atom at the 4-position is a key site for nucleophilic aromatic substitution (SNAr) reactions. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this context. acs.org This allows for the introduction of a wide range of nucleophiles, including alkoxides, amines, and thiols, at the 4-position. Furthermore, late-stage functionalization of multi-substituted pyridines at the position alpha to the nitrogen can be achieved through a sequence of C-H fluorination followed by SNAr of the installed fluoride. nih.gov
Heterocyclic Annulation:
Annulation reactions, which involve the construction of a new ring fused to the existing pyridine core, offer a powerful strategy for synthesizing complex polycyclic aromatic systems. While specific examples starting from this compound are not prevalent, general methods for pyridine annulation are well-established. For instance, palladium-catalyzed [4+2] annulation approaches can be used to construct fluorinated N-heterocycles. cshl.edu The development of domino reactions provides regioselective access to di- and trisubstituted pyridines, which could be adapted for annulation strategies. rsc.org
Chemo- and Regioselectivity in Multi-Substituted Pyridine Reactions
The presence of multiple substituents on the pyridine ring of this compound introduces challenges and opportunities in controlling the chemo- and regioselectivity of chemical transformations.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key consideration is the relative reactivity of the different sites: the methyl group, the C-F bond, and the C-H bonds on the ring. For instance, in Suzuki cross-coupling reactions of polysubstituted pyridines, the reactivity order of leaving groups has been established as -Br > -OSO₂F > -Cl, allowing for selective functionalization. nih.gov This principle can be extended to the fluorine substituent in the target molecule, suggesting that under appropriate conditions, other functionalities could be introduced while leaving the C-F bond intact, or vice versa.
Regioselectivity:
Regioselectivity concerns the position at which a reaction occurs. In multi-substituted pyridines, the directing effects of the existing substituents play a crucial role. The electron-donating methoxy group at the 2-position and the electron-withdrawing fluorine atom at the 4-position will influence the electron density distribution in the ring, thereby directing incoming electrophiles or nucleophiles to specific positions. For example, in the functionalization of pyridines via pyridyne intermediates, the regioselectivity of nucleophilic addition can be controlled by the electronic nature and position of substituents. nih.gov The direct C-4 alkylation of pyridines has been a challenge, but methods using blocking groups have been developed to achieve high regioselectivity. chemrxiv.org
| Reaction Type | Key Factor | Outcome |
| Suzuki Coupling | Leaving Group Reactivity (-Br > -OSO₂F > -Cl) | Selective functionalization of one position over another. nih.gov |
| Nucleophilic Aromatic Substitution | Activating/Deactivating Groups | Preferential substitution at the most electrophilic site. |
| Electrophilic Aromatic Substitution | Directing Effects of Substituents | Substitution at positions activated by electron-donating groups. |
| Metalation | Steric and Electronic Effects | Deprotonation at the most acidic C-H bond. |
Advanced Spectroscopic and Structural Elucidation Techniques for Substituted Pyridines
Vibrational Spectroscopy for Functional Group Identification
Raman Spectroscopy
This report underscores the specific and often highly focused nature of chemical research, where even seemingly minor variations in molecular structure necessitate unique and detailed experimental investigation. The lack of data for 4-Fluoro-2-methoxy-6-methylpyridine highlights a potential area for future research in the field of synthetic chemistry and spectroscopic analysis.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry stands as a cornerstone technique for determining the molecular weight and elucidating the fragmentation pathways of organic molecules.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique provides an exact mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound (C₇H₈FNO), the theoretical monoisotopic mass can be calculated with high precision. This experimental value would then be compared to the theoretical mass to confirm the compound's elemental formula.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₈FNO |
| Theoretical Monoisotopic Mass | 141.05899 u |
This table presents the theoretical monoisotopic mass for this compound, which would be confirmed by HRMS analysis.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise bond lengths, bond angles, and details of the crystal packing.
Single Crystal X-ray Diffraction (SC-XRD)
To perform Single Crystal X-ray Diffraction (SC-XRD), a suitable single crystal of this compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis would yield crucial data on the molecule's geometry, including the planarity of the pyridine (B92270) ring and the orientation of the fluoro, methoxy (B1213986), and methyl substituents.
Table 2: Anticipated Crystallographic Data Parameters for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pna2₁ |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | Integer value |
| Density (calculated) | g/cm³ |
This interactive table outlines the key crystallographic parameters that would be determined from a successful SC-XRD experiment on this compound.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Table 3: Common Intermolecular Interactions in Substituted Pyridines
| Interaction Type | Description |
| C—H···F | Hydrogen bonding involving the fluorine substituent. |
| C—H···O | Hydrogen bonding involving the oxygen of the methoxy group. |
| C—H···N | Hydrogen bonding involving the nitrogen of the pyridine ring. nih.gov |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. |
This table details the types of intermolecular interactions that would be investigated using Hirshfeld surface analysis for this compound, based on common interactions found in similar structures.
Computational Chemistry and Theoretical Studies of Fluorinated Methoxy Methylpyridines
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometry of molecules. These calculations are fundamental to understanding the behavior of complex organic compounds like 4-Fluoro-2-methoxy-6-methylpyridine.
Theoretical investigations on related compounds, such as 2-methoxy-6-methyl pyridine (B92270), have been successfully carried out using DFT methods, specifically with the B3LYP functional combined with basis sets like 6-311+G(d,p) and 6-311++G(d,p). These studies provide a reliable framework for predicting the properties of the title compound. The optimization of the molecular structure is a critical first step, leading to the most stable arrangement of atoms in space, which corresponds to the minimum energy on the potential energy surface.
Conformer Analysis and Stability
The presence of flexible substituent groups, such as the methoxy (B1213986) group in this compound, gives rise to different spatial orientations known as conformers. A potential energy surface scan is typically performed by systematically rotating the dihedral angles of these substituents to identify all possible stable conformers and the transition states that connect them.
For the related 2-methoxy-5-X-pyridines, studies have shown that the planar-cis conformation is generally the most stable. This preference is influenced by a combination of electronic resonance effects and electrostatic interactions. In the case of this compound, the interplay between the electron-donating methoxy group, the electron-withdrawing fluorine atom, and the methyl group will dictate the conformational landscape. The relative energies of these conformers determine their population at a given temperature, with the lowest energy conformer being the most abundant.
Energetic Profiles of Reactions and Transition States
DFT calculations are instrumental in mapping the energetic pathways of chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states, a complete reaction profile can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For substituted pyridines, these calculations can elucidate mechanisms of nucleophilic or electrophilic attack, providing insights into regioselectivity and reaction kinetics. The activation energy, which is the difference in energy between the reactants and the transition state, is a key parameter that governs the reaction rate.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and kinetic stability of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution and energies of these frontier orbitals will be influenced by the electronic nature of the fluoro, methoxy, and methyl substituents.
Table 1: Conceptual Frontier Molecular Orbital Properties
| Property | Description | Implication for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates stronger nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates stronger electrophilicity. |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure and electronic properties.
Vibrational Frequency Calculations
Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman spectral bands. To improve agreement with experimental data, these calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method.
For the related 2-methoxy-6-methyl pyridine, detailed vibrational assignments have been made by correlating the calculated frequencies with experimental FT-IR and FT-Raman spectra. Similar calculations for this compound would allow for the assignment of its characteristic vibrational modes, such as the C-F, C-O, and C-N stretching and bending vibrations.
Table 2: Conceptual Vibrational Mode Analysis
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the pyridine ring. |
| C-H Stretch (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |
| C=N, C=C Stretch (Ring) | 1400 - 1650 | Stretching vibrations of the pyridine ring framework. |
| C-F Stretch | 1000 - 1400 | Stretching of the carbon-fluorine bond. |
| C-O-C Stretch (Methoxy) | 1000 - 1300 | Asymmetric and symmetric stretching of the methoxy group. |
| Ring Bending | 600 - 1000 | In-plane and out-of-plane bending of the pyridine ring. |
NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical calculations of ¹³C and ¹H chemical shifts for a proposed structure can be compared with experimental NMR spectra to confirm the structure.
For substituted pyridines and other aromatic systems, the chemical shifts are highly sensitive to the electronic environment of the nuclei. In this compound, the electron-donating and -withdrawing nature of the substituents will cause characteristic shifts in the ¹³C, ¹H, and ¹⁹F NMR spectra. Comparing calculated shifts with experimental values provides a stringent test of the accuracy of the computed electronic structure.
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry, often exhibit promising NLO properties. Computational methods, such as Density Functional Theory (DFT), are pivotal in the theoretical prediction and understanding of these properties at a molecular level.
For pyridine derivatives, the introduction of electron-donating and electron-withdrawing groups can significantly enhance their NLO response. While specific computational studies on the NLO properties of this compound are not extensively available in public literature, the principles governing NLO phenomena in substituted pyridines allow for a qualitative prediction. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine atom (-F) is expected to create a significant dipole moment and enhance the molecular hyperpolarizability (β), a key indicator of second-order NLO activity.
Theoretical studies on related push-pull chromophores based on naphthyridine have shown that such substitutions lead to smaller HOMO-LUMO energy gaps and higher hyperpolarizability values. researchgate.net DFT calculations on other functionalized pyridine systems have also demonstrated that the strategic placement of substituents can effectively tune these properties. nih.gov
A hypothetical computational analysis of this compound would likely involve the calculation of key NLO parameters, as outlined in the table below.
| Calculated NLO Property | Theoretical Significance | Anticipated Trend for this compound |
| Dipole Moment (µ) | Measures the separation of positive and negative charges. A large dipole moment is often correlated with a higher NLO response. | The combination of the electronegative fluorine and the electron-donating methoxy group is expected to induce a significant dipole moment. |
| Polarizability (α) | Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. | The presence of delocalized π-electrons in the pyridine ring, along with the substituents, should result in considerable polarizability. |
| First Hyperpolarizability (β) | Quantifies the second-order NLO response. Larger values indicate a more efficient material for applications like second-harmonic generation. | The push-pull nature of the fluoro and methoxy substituents is anticipated to lead to a noteworthy first hyperpolarizability. |
Charge Distribution and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. iiste.orgnih.govnih.gov The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).
For this compound, an MEP analysis would reveal the electronic influence of its substituents on the pyridine ring. The electronegative nitrogen atom in the pyridine ring inherently creates a region of negative potential. The substituents further modulate this distribution:
The fluorine atom at the 4-position, being highly electronegative, will withdraw electron density, creating a region of positive potential (or less negative) around it.
The methoxy group at the 2-position is an electron-donating group, which will increase the electron density on the ring, particularly at the ortho and para positions relative to it.
The methyl group at the 6-position is a weak electron-donating group.
A theoretical MEP map would likely show the most negative potential localized around the nitrogen atom, making it a primary site for protonation or interaction with electrophiles. nih.gov The regions around the hydrogen atoms of the methyl and methoxy groups, as well as the carbon atom attached to the fluorine, would exhibit positive potential, indicating susceptibility to nucleophilic attack.
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Pyridine Nitrogen | Highly Negative (Red) | Site for electrophilic attack and protonation. |
| Fluorine Atom | Negative (Red/Yellow) | High electron density on the atom itself. |
| Carbon at Position 4 (C-F) | Positive (Blue/Green) | Susceptible to nucleophilic attack. |
| Methoxy Oxygen | Negative (Red/Yellow) | Electron-rich center. |
| Methyl Group Hydrogens | Positive (Blue) | Potential sites for weak interactions. |
This table is a qualitative representation based on the known electronic effects of the substituents on a pyridine ring. Specific values would require dedicated DFT calculations.
Reaction Mechanism Probing through Computational Models
Computational models are invaluable for elucidating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr).
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comyoutube.com The presence of a good leaving group, such as fluorine, at the 4-position further activates the ring for SNAr.
A computational study of an SNAr reaction on this compound with a nucleophile (e.g., an alkoxide or an amine) would typically involve the following steps:
Reactant and Nucleophile Optimization: The initial geometries of this compound and the nucleophile are optimized to their lowest energy states.
Transition State Search: The transition state for the nucleophilic attack on the carbon atom bearing the fluorine is located. This involves the formation of a high-energy intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom, which is a stabilizing factor. stackexchange.com
Intermediate and Product Optimization: The geometry of the Meisenheimer complex and the final substituted product are optimized.
| Reaction Step | Computational Focus | Expected Outcome for SNAr at C4 |
| Nucleophilic Attack | Geometry and energy of the transition state. | Formation of a Meisenheimer complex. The attack is favored at the 4-position due to the presence of the fluorine leaving group and resonance stabilization. |
| Fluoride (B91410) Elimination | Energy barrier for the departure of the fluoride ion. | The C-F bond breaks, and the aromaticity of the pyridine ring is restored. |
| Overall Reaction | Calculation of reaction thermodynamics and kinetics. | The reaction is likely to be exothermic and proceed at a measurable rate, influenced by the nature of the nucleophile and solvent. |
This table outlines the general computational approach to studying the SNAr mechanism on the title compound, based on established principles for substituted pyridines.
Precursor in the Synthesis of Complex Fluorinated Heterocycles
The presence of a fluorine atom imparts unique properties to organic molecules, including enhanced metabolic stability and binding affinity to biological targets. Consequently, the synthesis of complex fluorinated heterocycles is a major focus in medicinal and agrochemical research. this compound can serve as a key precursor for such syntheses. The fluorine atom at the 4-position can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. For instance, similar fluorinated pyridines undergo reactions where the fluorine is displaced by nucleophiles like amines, thiols, or alkoxides to generate a diverse array of substituted pyridines. This reactivity is crucial for building more elaborate heterocyclic systems.
Building Block for Agrochemical Synthesis
Fluorinated pyridine moieties are integral components of many modern agrochemicals due to their high efficacy and enhanced environmental profiles.
Intermediate for Pharmaceutical Scaffolds and Ligands
The pyridine scaffold is one of the most prevalent heterocyclic motifs in FDA-approved drugs. The introduction of fluorine can improve a drug's metabolic stability and pharmacokinetic properties.
This compound is a potential starting material for the synthesis of novel pyridine-based pharmacophores. The substituted pyridine ring can act as a central scaffold to which other pharmacophoric groups are attached. The fluorine atom can be used to modulate the pKa of the pyridine nitrogen, which is often crucial for binding to biological targets. The methoxy and methyl groups offer sites for chemical modification to optimize potency and selectivity. For example, derivatives of 2-fluoro-6-methylpyridine (B1294898) have been utilized in the preparation of biologically active compounds, highlighting the utility of this substitution pattern.
Chiral pyridine derivatives are highly sought after as ligands for asymmetric catalysis and as building blocks for chiral drugs. nih.gov While there is no specific literature on the use of this compound in asymmetric synthesis, its derivatives could potentially be resolved into enantiomers or transformed into chiral ligands. The development of new chiral pyridine ligands is an active area of research, and scaffolds like this provide a starting point for designing novel catalysts for a wide range of enantioselective transformations.
Ligand Design in Coordination Chemistry
Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The electronic and steric properties of the substituents on the pyridine ring can be tuned to modulate the properties of the resulting metal complexes. rsc.org The presence of a fluorine atom in this compound can influence the ligand's donor properties and the stability of its metal complexes. Although specific coordination complexes with this ligand have not been reported, related fluorinated pyridine ligands have been shown to form interesting coordination assemblies with varied host-guest properties. rsc.org The methoxy group could also participate in coordination, potentially leading to multidentate ligand behavior.
Metal Complex Formation with Fluorinated Pyridine Ligands
The coordination chemistry of pyridine and its derivatives is extensive, with the pyridine nitrogen atom acting as a Lewis base to bind to a wide variety of metal centers. wikipedia.org In the case of fluorinated pyridine ligands like this compound, the introduction of a fluorine atom onto the pyridine ring significantly alters its electronic properties. Fluorine is a highly electronegative atom, which can withdraw electron density from the ring, making the pyridine nitrogen a weaker base compared to its non-fluorinated counterpart. Despite this, fluorinated pyridines readily form stable complexes with numerous transition metals. nih.govfu-berlin.de
The presence of both a methoxy group and a fluorine atom on the pyridine ring introduces a complex electronic interplay. The methoxy group is an electron-donating group, which can partially counteract the electron-withdrawing effect of the fluorine atom, thereby modulating the donor capacity of the pyridine nitrogen. This fine-tuning of electronic properties is crucial for applications in catalysis and materials science. fu-berlin.de
Research into the reactions of fluorinated pyridines with highly reducing 3d-metal(I) complexes has revealed fascinating reactivity. Depending on the metal and the degree of fluorination, outcomes can range from reductive C-C bond formation to C-F bond cleavage, leading to the formation of rare low-coordinate metal(II) fluoride complexes. nih.gov For instance, reactions with cobalt(I) silylamide and fluoropyridines have been shown to yield a mixture of the corresponding metal(II) fluoride and an organometal(II) complex. nih.gov This highlights the potential of the fluorine substituent on ligands like this compound to actively participate in the reaction chemistry beyond simply being a spectator substituent.
Furthermore, fluorinated ligands can influence the spin state of the central metal ion in a complex. Studies on iron(II) and cobalt(II) complexes with fluorinated tripodal ligands have shown that fluorine-specific interactions in the secondary coordination sphere can induce changes in the spin state, including spin crossover (SCO) behavior. fu-berlin.de These interactions, such as edge-to-face aromatic interactions involving the fluorinated ring, can subtly alter the ligand field strength around the metal ion, leading to dramatic changes in magnetic properties. fu-berlin.de
Spectroscopic and Structural Characterization of Pyridine-Metal Complexes
The characterization of metal complexes containing pyridine-based ligands is accomplished through a suite of spectroscopic and structural methods. These techniques provide detailed insights into the coordination environment of the metal, the geometry of the complex, and the nature of the metal-ligand bonding.
| Metal (M) | Coordination Geometry | M-N Bond Length (Å) | M-F Bond Length (Å) | Reference |
| Mn(II) | Distorted Trigonal-Planar | 2.05 | 1.95 | nih.gov |
| Co(II) | Distorted Trigonal-Planar | 1.94 | 1.89 | nih.gov |
Infrared (IR) Spectroscopy is a powerful tool for probing the coordination of the pyridine ligand to the metal center. Upon coordination, characteristic vibrational modes of the pyridine ring shift. For instance, the in-plane C=N stretching vibration of the pyridine ring in poly(4-vinylpyridine) shows a characteristic blue shift upon coordination to a ruthenium(II) center. kpi.ua In Schiff base complexes derived from methoxypyridine derivatives, the imine (-CH=N-) stretching frequency, typically observed around 1617-1669 cm⁻¹, shifts to either lower or higher wavenumbers upon complexation, confirming the coordination of the imine nitrogen to the metal ion. nih.govnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the structure of the complex in solution. Both ¹H and ¹³C NMR are used to characterize the ligand framework and confirm its structure upon complexation. In diamagnetic complexes, the coordination of the pyridine ligand to a metal center typically leads to shifts in the signals of the pyridine protons and carbons. For example, in a Schiff base ligand derived from 6-methoxypyridine-3-amine, the imine proton appears at 8.338 ppm, while the methoxy protons are found at 3.99 ppm. nih.govnih.gov The ¹³C signal for the imine carbon can be observed around 162.176 ppm. nih.gov
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference |
| Imine (-CH=N-) | 9.67 | - | nih.gov |
| Imine (-CH=N-) | 8.338 | 162.176 | nih.gov |
| Methoxy (-OCH₃) | 3.99 | 53.72 | nih.govnih.gov |
| Phenolic (-OH) | 10.31 | - | nih.gov |
Mass Spectrometry (MS) is used to confirm the molecular weight and stoichiometry of the complexes. The molecular ion peak in the mass spectrum can verify the coordination of the metal ion with the ligand. For example, the formation of 2:1 ligand-to-metal complexes of a Schiff base with Cu(II) and Zn(II) has been confirmed by observing the corresponding molecular ion peaks. nih.gov
Spectroscopic Data and Analytical Characterization
The structural elucidation of 4-Fluoro-2-methoxy-6-methylpyridine relies on a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| ¹H NMR | Expected signals would include a singlet for the methyl protons, a singlet for the methoxy (B1213986) protons, and two distinct aromatic proton signals in the pyridine (B92270) ring region. The coupling patterns would be influenced by the fluorine atom. |
| ¹³C NMR | Expected signals would correspond to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine would show a characteristic large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring. nih.gov |
| IR Spectroscopy | Characteristic absorption bands would be observed for C-F, C-O, and C=N stretching vibrations, as well as aromatic C-H bending vibrations. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 141.14). |
Advanced Synthetic Methodologies for this compound and Analogues
The synthesis of highly functionalized pyridine derivatives, such as this compound, is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.gov The precise installation of substituents onto the pyridine core requires a diverse and sophisticated synthetic toolkit. This article explores advanced methodologies for the regioselective fluorination and methoxylation of pyridine systems, which are key transformations in the synthesis of the target compound and its analogues.
Q & A
Basic: What are the common synthetic routes for preparing 4-Fluoro-2-methoxy-6-methylpyridine?
Methodological Answer:
The synthesis typically involves multi-step halogenation and methoxylation. A plausible route includes:
Halogenation : Introduce fluorine at the 4-position via electrophilic substitution using F₂ or Selectfluor® under controlled conditions .
Methoxylation : Use nucleophilic aromatic substitution (SNAr) with sodium methoxide (NaOMe) in polar aprotic solvents (e.g., DMF) at 80–100°C to install the methoxy group at the 2-position .
Methylation : Methylation at the 6-position can be achieved via Friedel-Crafts alkylation using methyl iodide (CH₃I) and a Lewis acid catalyst (e.g., AlCl₃) .
Key Considerations : Optimize reaction stoichiometry and temperature to minimize side products like over-halogenated derivatives.
Advanced: How can Suzuki-Miyaura coupling be optimized for introducing aryl groups to the pyridine ring in this compound derivatives?
Methodological Answer:
- Catalyst System : Use Pd(dppf)Cl₂ (1–5 mol%) for efficient cross-coupling due to its stability and activity in heterocyclic systems .
- Solvent : DMF or THF under microwave irradiation (120°C, 2–3 h) enhances reaction rates and yields .
- Base : K₃PO₄ (2–3 equiv) improves boronic acid activation .
- Substrate : Prioritize electron-deficient boronic acids for enhanced reactivity.
Example : Coupling with 4-fluorophenylboronic acid yields a biaryl derivative with >80% yield under these conditions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹⁹F NMR : Identify substituent positions via coupling patterns. For example, the 4-fluoro group causes deshielding in adjacent protons (δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (MW: 155.14 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detect methoxy C-O stretching (~1250 cm⁻¹) and aromatic C-F vibrations (~1100 cm⁻¹) .
Advanced: How does the position of fluorine and methoxy substituents influence the electronic properties of this compound in DFT studies?
Methodological Answer:
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
- Electron-Withdrawing Effects : Fluorine at C4 reduces ring electron density, directing electrophiles to C5.
- Methoxy Donor Effects : The C2-methoxy group increases electron density at C3 and C5 via resonance .
Data Table :
| Substituent Position | Electron Density (C3) | Electrophilic Reactivity (C5) |
|---|---|---|
| 4-F, 2-OMe, 6-Me | 0.45 e⁻/ų | High (ΔE = -1.2 eV) |
Basic: What purification methods yield high-purity this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/EtOAc (4:1) to separate polar byproducts .
- Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystalline product (purity >98%) .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O, 70:30) for analytical purity validation .
Advanced: What strategies mitigate competing side reactions during halogenation of the pyridine ring in this compound synthesis?
Methodological Answer:
- Temperature Control : Maintain 0–5°C during F₂ gas introduction to prevent over-halogenation .
- Protecting Groups : Temporarily protect the methoxy group with MOM-Cl (methoxymethyl chloride) to avoid demethylation .
- Catalyst Selection : Use Hg(OAc)₂ for regioselective iodination at C4 before fluorination .
Basic: How does the methoxy group affect the solubility and bioavailability of this compound?
Methodological Answer:
- Solubility : The methoxy group increases water solubility (logP = 1.2 vs. 2.5 for non-methoxy analogs) due to hydrogen bonding .
- Bioavailability : Methoxy enhances membrane permeability in vitro (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .
Advanced: What are the structure-activity relationships (SAR) of this compound derivatives as enzyme inhibitors?
Methodological Answer:
Key SAR Findings :
Basic: What are the common substituent reactions available for modifying the this compound core?
Methodological Answer:
- Nucleophilic Substitution : Replace fluorine at C4 with amines (e.g., NaN₃ in DMSO, 60°C) .
- Cross-Coupling : Suzuki-Miyaura to install aryl groups at C5 .
- Oxidation : Convert the methyl group at C6 to a carboxylic acid using KMnO₄/H₂SO₄ .
Advanced: How do steric and electronic effects of substituents influence regioselectivity in nucleophilic aromatic substitution of this compound?
Methodological Answer:
- Electronic Effects : Methoxy at C2 directs nucleophiles to C3/C5 via resonance donation, while fluorine at C4 deactivates C5 .
- Steric Effects : The C6-methyl group hinders attack at adjacent positions (C5/C7).
Example : Reaction with NaSMe preferentially substitutes C3 over C5 (yield: 75% vs. 15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
